![molecular formula C7H7N3O B1629259 (3H-Imidazo[4,5-c]pyridin-2-yl)methanol CAS No. 92381-62-9](/img/structure/B1629259.png)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Overview
Description
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines, which has prompted extensive biological investigations to assess its therapeutic significance. This compound has been implicated in various disease conditions and plays a crucial role in cellular pathways related to cancer, inflammation, and other physiological processes .
Synthesis Analysis
Several preparative methods for synthesizing imidazopyridines have been described. These methods utilize various catalysts and have been developed over the years. The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol involves specific chemical reactions and conditions, which contribute to its overall medicinal potential .
Molecular Structure Analysis
The molecular structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol consists of an imidazole ring fused with a pyridine moiety. This arrangement imparts unique properties and influences its biological activity. Understanding the precise arrangement of atoms and functional groups within the molecule is essential for further exploration .
Chemical Reactions Analysis
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol can participate in various chemical reactions. These reactions may involve modifications of its functional groups, cyclization, or interactions with other molecules. Investigating its reactivity and stability is crucial for drug development and optimization .
Mechanism of Action
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-3,11H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGRMBFKUPLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632697 | |
Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
CAS RN |
92381-62-9 | |
Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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